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Compound of Interest

Compound Name: 4'-Iodo-2-phenylacetophenone

CAS No.: 55794-28-0

Cat. No.: B1324248

Get Quote

CAS Number: 55794-28-0 Synonyms: 1-(4-Iodophenyl)-2-phenylethanone; 4'-

Iododesoxybenzoin; Benzyl 4-iodophenyl ketone.

Executive Summary
4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is a specialized diarylketone scaffold used

primarily as a high-value intermediate in medicinal chemistry and materials science.[1][2]

Structurally, it consists of a deoxybenzoin core functionalized with a para-iodine atom on the

benzoyl ring. This halogen handle renders the molecule highly versatile for palladium-catalyzed

cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of

the pharmacophore.

This guide details the physicochemical properties, validated synthesis pathways, and reactivity

profiles of 4'-Iodo-2-phenylacetophenone, designed for researchers requiring high-purity

synthesis and functionalization strategies.

Chemical Identity & Physicochemical Properties[1]
[3][4][5][6][7][8][9]
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The compound is characterized by the presence of three distinct reactive centers: the aryl

iodide (electrophile for coupling), the carbonyl group (electrophile for reduction/addition), and

the

-methylene bridge (nucleophile upon deprotonation).

Table 1: Physicochemical Constants
Property Value Note

CAS Number 55794-28-0 Verified Identifier

Molecular Formula

C

H

IO

Molecular Weight 322.14 g/mol

SMILES
O=C(CC1=CC=CC=C1)C2=C

C=C(I)C=C2

Appearance Off-white to pale yellow solid Light sensitive

Solubility
DCM, Chloroform, DMSO,

EtOAc
Insoluble in water

Reactivity
Aryl iodide, Ketone,

-Acidic proton
Multi-functional scaffold

Synthesis Strategies
To access 4'-Iodo-2-phenylacetophenone with high regiochemical fidelity, two primary

strategies are employed. The choice depends on available starting materials and tolerance for

isomeric impurities.

Route A: Friedel-Crafts Acylation (Industrial/Scalable)
This route utilizes the para-directing nature of the iodine substituent on the benzene ring. While

iodobenzene is deactivated, it undergoes acylation with highly reactive acid chlorides under

Lewis acid catalysis.
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Reagents: Iodobenzene, Phenylacetyl chloride, Aluminum Chloride (AlCl

).

Conditions: Anhydrous DCM or CS

, 0°C to RT.

Mechanism: The acylium ion generated from phenylacetyl chloride attacks the para-position

of iodobenzene.

Causality: Iodobenzene is used in excess to minimize poly-acylation. The iodine atom's

steric bulk and inductive withdrawal discourage ortho-substitution, favoring the para-isomer

(4'-iodo).

Route B: Organometallic Nucleophilic Substitution (High
Precision)
For applications requiring strict regio-purity, the reaction of a benzyl nucleophile with a 4-

iodobenzoyl electrophile is preferred.

Reagents: 4-Iodobenzonitrile, Benzylmagnesium chloride (Grignard).

Conditions: THF, 0°C, followed by acidic hydrolysis.

Mechanism: The Grignard reagent attacks the nitrile to form an imine magnesium salt, which

hydrolyzes to the ketone.

Advantage: This route avoids the potential de-iodination or scrambling sometimes observed

with aggressive Lewis acids in Friedel-Crafts chemistry.

Visualization: Synthesis Workflow
The following diagram contrasts the electrophilic aromatic substitution path with the

nucleophilic organometallic path.
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Figure 1: Comparative synthesis pathways. Route A (top) utilizes electrophilic substitution;

Route B (bottom) utilizes nucleophilic addition to a nitrile.

Reactivity & Applications
The utility of 4'-Iodo-2-phenylacetophenone lies in its orthogonal functional handles. It serves

as a "linchpin" molecule in the synthesis of Selective Estrogen Receptor Modulators (SERMs)

and liquid crystalline materials.

The Aryl Iodide Handle (C-I)
The iodine atom is a weak base but an excellent leaving group, making it the preferred site for

Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4-substituted

deoxybenzoins.

Sonogashira Coupling: Reaction with terminal alkynes introduces rigid acetylene spacers.

The -Methylene Handle (-CH -)
The protons adjacent to the carbonyl are acidic (pKa ~16-17).

Alkylation: Deprotonation with bases (NaH, KOtBu) followed by alkyl halides allows for

branching at the ethylene bridge.

Aldol Condensation: Reaction with benzaldehydes yields
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-unsaturated ketones (chalcones).

Visualization: Functionalization Logic
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Figure 2: Divergent reactivity map showing the three orthogonal reaction sites.

Experimental Protocol: Grignard Synthesis (Route
B)
The following protocol prioritizes regiochemical purity over raw yield.

Preparation of Grignard: In a flame-dried 3-neck flask under Argon, add Magnesium turnings

(1.2 eq) and anhydrous THF. Add a crystal of iodine to initiate. Slowly add Benzyl chloride

(1.1 eq) in THF dropwise. Reflux for 1 hour to ensure complete formation of

Benzylmagnesium chloride.

Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 4-Iodobenzonitrile (1.0

eq) in THF into the reaction mixture over 30 minutes.

Imine Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

The solution will turn dark, indicating the formation of the magnesium imine salt.
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Hydrolysis: Cool back to 0°C. Quench carefully with 1M HCl (aq) until pH < 2. Stir vigorously

for 2 hours at RT to hydrolyze the imine to the ketone.

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

SO

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane to yield 4'-Iodo-2-phenylacetophenone as

off-white crystals.

Safety & Handling
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

Storage: Store at 2-8°C under inert gas. Protect from light (iodine-carbon bonds can be

photolabile).

Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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